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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two investigational

histamine H3 receptor antagonists, Bavisant (JNJ-31001074) and JNJ-39220675. Both

compounds, developed by Johnson & Johnson, were investigated for their potential in treating

central nervous system disorders. This document summarizes available quantitative data,

outlines experimental methodologies from clinical trials, and visualizes key pathways and

processes to offer a comprehensive overview for the scientific community.

Executive Summary
Bavisant and JNJ-39220675 are selective antagonists of the histamine H3 receptor, a key

regulator of neurotransmitter release in the central nervous system. By blocking this receptor,

these compounds were expected to increase the levels of several neurotransmitters, including

histamine, acetylcholine, and norepinephrine, thereby offering therapeutic potential for

conditions like Attention-Deficit/Hyperactivity Disorder (ADHD), narcolepsy, and allergic rhinitis.

While Bavisant progressed to Phase 2 clinical trials for ADHD, its development was ultimately

discontinued due to a lack of significant clinical efficacy.[1][2] Information on the clinical

development of JNJ-39220675 is less publicly available, with a Phase 2 trial completed for

allergic rhinitis.[3][4] This guide aims to collate and present the available pharmacokinetic data

to aid in the understanding of these two molecules.
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The following table summarizes the available human pharmacokinetic parameters for

Bavisant. Despite extensive searches of publicly available literature and clinical trial

databases, specific human pharmacokinetic data for JNJ-39220675 were not found.

Parameter Bavisant (JNJ-31001074) JNJ-39220675

Mechanism of Action

Selective Histamine H3

Receptor Antagonist/Inverse

Agonist[1]

Selective Histamine H3

Receptor Antagonist

Route of Administration Oral Oral

Time to Peak Plasma

Concentration (Tmax)
0.5 - 4 hours Not Available

Mean Elimination Half-life

(t1/2)

13.9 - 22.1 hours. Note: A

separate source reported a

longer half-life of 49.1 and 56.1

hours for 2 mg and 5 mg

doses, respectively, of a

related compound (11h) from

the same chemical series as

Bavisant.

Not Available

Area Under the Curve (AUC)

Dose-proportional between 10

and 30 mg and in the 100 to

400 mg dose range.

Not Available

Maximum Plasma

Concentration (Cmax)

Increased dose-proportionally

over 100 to 400 mg.
Not Available

Brain Penetration Yes, CNS-penetrant
Yes, readily penetrates the

blood-brain barrier

Clinical Development Status
Discontinued for ADHD and

narcolepsy

Pending/Inactive for Allergic

Rhinitis
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Detailed experimental protocols for the pharmacokinetic analyses are not fully available in the

public domain. However, based on information from clinical trial registries and related

publications, the following outlines the likely methodologies employed.

Bavisant (from NCT00880217 for ADHD)
The pharmacokinetic profile of Bavisant was likely characterized in a Phase 2, randomized,

double-blind, placebo- and active-controlled, parallel-group, multicenter study in adults with

ADHD.

Study Design: Participants were randomly assigned to receive one of three daily doses of

Bavisant (1 mg, 3 mg, or 10 mg), placebo, or an active control (atomoxetine or OROS

methylphenidate) for 42 days.

Pharmacokinetic Sampling: Blood samples were likely collected at pre-defined time points

after drug administration on specific study days (e.g., day 1 and day 42) to determine plasma

concentrations of Bavisant.

Bioanalytical Method: Plasma concentrations of Bavisant were likely determined using a

validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a

standard for quantitative analysis of small molecules in biological matrices.

Pharmacokinetic Analysis: Non-compartmental analysis would have been used to calculate

key pharmacokinetic parameters from the plasma concentration-time data, including Cmax,

Tmax, AUC, and t1/2. Software such as WinNonlin would typically be used for these

calculations.

JNJ-39220675 (from NCT00804687 for Allergic Rhinitis)
The clinical study for JNJ-39220675 was a Phase 2a, randomized, single-dose, single-blind,

double-dummy, placebo-controlled, three-way crossover study.

Study Design: Participants with allergic rhinitis received a single oral dose of JNJ-39220675

(10 mg), pseudoephedrine (60 mg), or placebo in a crossover fashion with a washout period

of at least 6 days between treatments.
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Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis were likely collected

at various time points before and after the single dose administration of JNJ-39220675 to

characterize its absorption, distribution, metabolism, and excretion profile.

Bioanalytical Method: A validated LC-MS/MS method would have been the standard

approach to quantify JNJ-39220675 concentrations in plasma samples.

Pharmacokinetic Analysis: As with Bavisant, non-compartmental analysis would have been

employed to determine the pharmacokinetic parameters from the plasma concentration-time

data following the single dose.
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Caption: Signaling pathway of H3 receptor antagonists like Bavisant and JNJ-39220675.
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General Experimental Workflow for a Clinical
Pharmacokinetic Study

General Workflow of a Clinical Pharmacokinetic Study
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Caption: A typical workflow for a clinical pharmacokinetic study.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667764?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

